molecular formula C11H9Cl4NO B14585382 3-Chloro-4-(chloromethyl)-1-(3,5-dichlorophenyl)pyrrolidin-2-one CAS No. 61213-35-2

3-Chloro-4-(chloromethyl)-1-(3,5-dichlorophenyl)pyrrolidin-2-one

Cat. No.: B14585382
CAS No.: 61213-35-2
M. Wt: 313.0 g/mol
InChI Key: OQHBEMXBRQNZEU-UHFFFAOYSA-N
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Description

3-Chloro-4-(chloromethyl)-1-(3,5-dichlorophenyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones. Compounds in this class are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(chloromethyl)-1-(3,5-dichlorophenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common approach is the reaction of 3,5-dichlorobenzyl chloride with a suitable pyrrolidinone precursor under basic conditions. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(chloromethyl)-1-(3,5-dichlorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-Chloro-4-(chloromethyl)-1-(3,5-dichlorophenyl)pyrrolidin-2-one is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used to study the effects of chlorinated pyrrolidinones on cellular processes. It may also be employed in the development of new bioactive compounds with potential therapeutic applications.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents.

Industry

In the industrial sector, this compound can be used in the formulation of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(chloromethyl)-1-(3,5-dichlorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The compound may also interact with cellular membranes, affecting their integrity and function.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-(chloromethyl)-1-phenylpyrrolidin-2-one
  • 3-Chloro-4-(chloromethyl)-1-(4-chlorophenyl)pyrrolidin-2-one
  • 3-Chloro-4-(chloromethyl)-1-(2,4-dichlorophenyl)pyrrolidin-2-one

Uniqueness

Compared to similar compounds, 3-Chloro-4-(chloromethyl)-1-(3,5-dichlorophenyl)pyrrolidin-2-one is unique due to the presence of multiple chlorine atoms on the phenyl ring. This structural feature can enhance its reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

61213-35-2

Molecular Formula

C11H9Cl4NO

Molecular Weight

313.0 g/mol

IUPAC Name

3-chloro-4-(chloromethyl)-1-(3,5-dichlorophenyl)pyrrolidin-2-one

InChI

InChI=1S/C11H9Cl4NO/c12-4-6-5-16(11(17)10(6)15)9-2-7(13)1-8(14)3-9/h1-3,6,10H,4-5H2

InChI Key

OQHBEMXBRQNZEU-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(=O)N1C2=CC(=CC(=C2)Cl)Cl)Cl)CCl

Origin of Product

United States

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